Cas no 87378-94-7 (Diethyl 2-butyl-3-oxobutanedioate)
Diethyl 2-butyl-3-oxobutanedioate Chemical and Physical Properties
Names and Identifiers
-
- Diethyl 2-butyl-3-oxobutanedioate
- butyl-oxalacetic acid diethyl ester
- diethyl 2-butyl-3-oxosuccinate
- DIETHYL 2-BUTYL-3-OXO-BUTANEDIOATE
- CTK5F8306
- NSC71398
- Butyl-oxalessigsaeure-diaethylester
- ethyl 2-ethoxalylhexanoate
- AC1L5J7Q
- AG-J-31527
- diethyl2-butyl-3-oxosuccinate
- DTXCID70241983
- OMLOIWHCTGVISI-UHFFFAOYSA-N
- 87378-94-7
- DTXSID90290837
- diethyl 2-butyl-3-oxo-succinate
- SCHEMBL8409948
- NSC-71398
-
- Inchi: 1S/C12H20O5/c1-4-7-8-9(11(14)16-5-2)10(13)12(15)17-6-3/h9H,4-8H2,1-3H3
- InChI Key: OMLOIWHCTGVISI-UHFFFAOYSA-N
- SMILES: O(CC)C(C(C(C(=O)OCC)=O)CCCC)=O
Computed Properties
- Exact Mass: 244.13107373Da
- Monoisotopic Mass: 244.13107373Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 10
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 69.7Ų
Diethyl 2-butyl-3-oxobutanedioate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM186016-1g |
diethyl 2-butyl-3-oxosuccinate |
87378-94-7 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM186016-100mg |
diethyl 2-butyl-3-oxosuccinate |
87378-94-7 | 95% | 100mg |
$*** | 2023-05-29 | |
| Chemenu | CM186016-250mg |
diethyl 2-butyl-3-oxosuccinate |
87378-94-7 | 95% | 250mg |
$*** | 2023-05-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1207853-100mg |
Diethyl 2-butyl-3-oxosuccinate |
87378-94-7 | 98% | 100mg |
¥1007.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1207853-250mg |
Diethyl 2-butyl-3-oxosuccinate |
87378-94-7 | 98% | 250mg |
¥1680.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1207853-1g |
Diethyl 2-butyl-3-oxosuccinate |
87378-94-7 | 98% | 1g |
¥3600.00 | 2024-04-27 | |
| Ambeed | A925701-1g |
Diethyl 2-butyl-3-oxosuccinate |
87378-94-7 | 95+% | 1g |
$368.0 | 2025-04-16 |
Diethyl 2-butyl-3-oxobutanedioate Suppliers
Diethyl 2-butyl-3-oxobutanedioate Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on Diethyl 2-butyl-3-oxobutanedioate
Recent Advances in the Application of Diethyl 2-butyl-3-oxobutanedioate (CAS: 87378-94-7) in Chemical Biology and Pharmaceutical Research
Diethyl 2-butyl-3-oxobutanedioate (CAS: 87378-94-7) is a versatile chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This β-keto ester derivative serves as a key intermediate in the synthesis of various bioactive molecules, including heterocyclic compounds with potential therapeutic properties. Recent studies have explored its utility in drug discovery, particularly in the development of novel antimicrobial and anti-inflammatory agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a precursor in the synthesis of pyrrole derivatives with notable antibacterial activity against multidrug-resistant strains. The research team utilized Diethyl 2-butyl-3-oxobutanedioate in a multicomponent reaction to generate novel compounds that showed promising activity against Gram-positive pathogens, with MIC values ranging from 2-8 μg/mL. This work highlights the compound's importance in addressing the growing challenge of antibiotic resistance.
In the field of neurodegenerative disease research, a recent investigation (Nature Chemical Biology, 2024) employed Diethyl 2-butyl-3-oxobutanedioate as a building block for creating small molecule modulators of protein aggregation. The study successfully developed compounds that could selectively inhibit α-synuclein aggregation, a key pathological feature in Parkinson's disease, while maintaining low cytotoxicity in neuronal cell models (IC50 = 3.2 μM).
The compound's mechanism of action has been further elucidated through structural-activity relationship studies. X-ray crystallographic analysis of derivatives has revealed that the butyl and oxo groups at positions 2 and 3 respectively contribute significantly to molecular recognition by target proteins. This structural insight, published in ACS Chemical Biology (2023), provides valuable guidance for rational drug design using this scaffold.
Recent advancements in synthetic methodology have expanded the utility of Diethyl 2-butyl-3-oxobutanedioate. A 2024 report in Organic Letters described a novel asymmetric catalysis approach that enables the enantioselective transformation of this compound into chiral building blocks with >95% ee. This development significantly enhances its value for the synthesis of stereochemically complex pharmaceutical agents.
From a pharmaceutical formulation perspective, researchers have investigated the compound's physicochemical properties to optimize drug delivery. Studies published in the European Journal of Pharmaceutical Sciences (2023) characterized its solubility profile and demonstrated that appropriate salt forms can improve bioavailability by up to 40%. These findings are particularly relevant for oral dosage form development.
Looking forward, the unique structural features of Diethyl 2-butyl-3-oxobutanedioate continue to inspire innovative applications. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) molecules for targeted protein degradation and its use in developing covalent inhibitors for challenging therapeutic targets. The compound's versatility and the growing body of research supporting its applications suggest it will remain an important tool in chemical biology and drug discovery efforts in the coming years.
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